benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate
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Description
Benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C23H26N2O5S and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications
Intramolecular Hydrogen Abstraction Reactions
The study by Francisco, Herrera, and Suárez (2003) explores intramolecular hydrogen abstraction reactions promoted by N-radicals in carbohydrates, leading to the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This reaction pathway might be relevant to understanding the chemical behavior or synthesis routes involving benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate due to the structural similarities with the studied compounds (Francisco, Herrera, & Suárez, 2003).
Synthesis of Cyclopropanecarboxylic Acid Derivatives
Takahashi, Suzuki, and Kata (1985) detail the synthesis of 1-phenylsulfonylcyclopropanecarboxylic acid derivatives, showcasing methods that might apply to the manipulation or derivation of the compound . Such synthetic pathways could be essential for developing new pharmacological agents or materials (Takahashi, Suzuki, & Kata, 1985).
Enantioselective Synthesis for CCR2 Antagonists
Campbell et al. (2009) describe the enantioselective synthesis of a closely related compound, highlighting the importance of specific synthesis steps for achieving desired stereochemistry in potentially bioactive molecules. This research could provide a foundation for developing methods to synthesize or modify this compound with precise stereochemical control (Campbell et al., 2009).
Novel Skeletal Rearrangements
The work by Kobayashi, Ono, and Kato (1992) on the skeletal rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives into 2-oxabicyclo[3.3.0]-oct-7-en-3-ones under acidic conditions might offer insights into novel chemical transformations that could affect the structure and potentially the activity of related compounds (Kobayashi, Ono, & Kato, 1992).
Properties
IUPAC Name |
benzyl N-[2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c26-22(15-24-23(27)30-16-17-7-3-1-4-8-17)25-18-11-12-19(25)14-21(13-18)31(28,29)20-9-5-2-6-10-20/h1-10,18-19,21H,11-16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXVTDYWGUIVDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CNC(=O)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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